![molecular formula C15H9ClN2O B14225937 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one CAS No. 757188-67-3](/img/structure/B14225937.png)
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolizinones, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylide, generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones, reacts with a dipolarophile . This reaction is often catalyzed by chiral quaternary ammonium bromide under organocatalytic conditions, resulting in high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrrolizinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
757188-67-3 |
|---|---|
Molekularformel |
C15H9ClN2O |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H9ClN2O/c16-10-5-3-9(4-6-10)11-8-17-13-14(11)18-7-1-2-12(18)15(13)19/h1-8,17H |
InChI-Schlüssel |
HZLURVPKJDTSII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
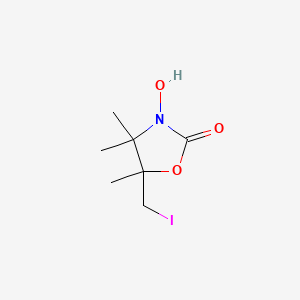
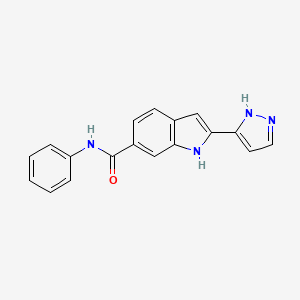
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)


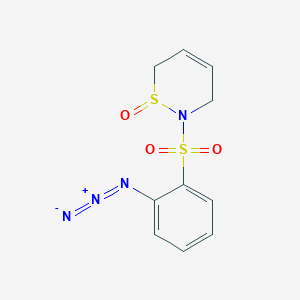
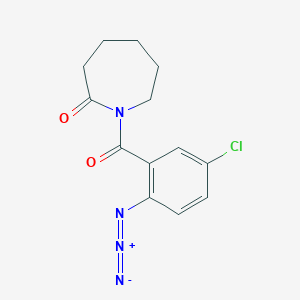
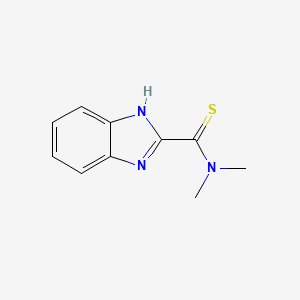
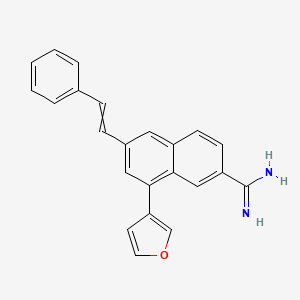
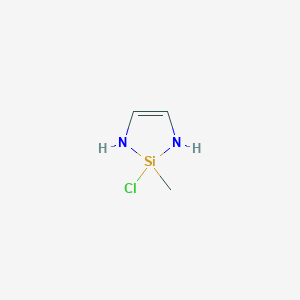
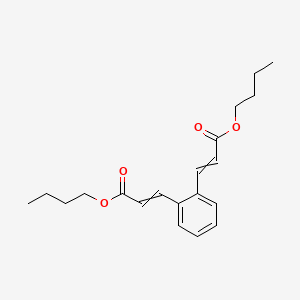
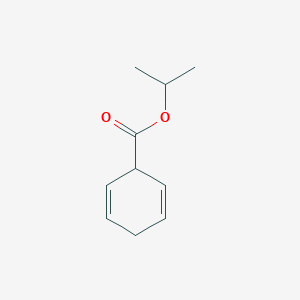
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
